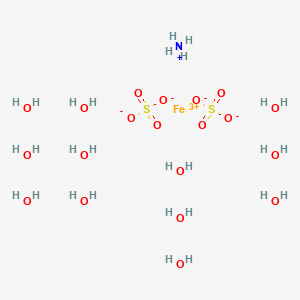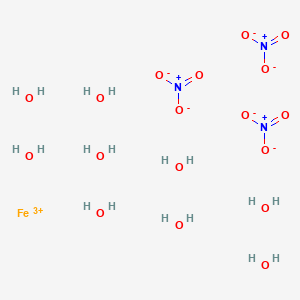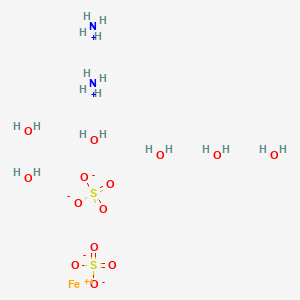
Potassium bicarbonate
Vue d'ensemble
Description
Potassium bicarbonate (KHCO3) is a monopotassium salt of carbonic acid . It is similar to sodium bicarbonate (baking soda) and is alkaline in nature . It is widely used as an antacid since it has the ability to neutralize gastric acid .
Synthesis Analysis
Potassium bicarbonate is manufactured by treating an aqueous solution of potassium carbonate with carbon dioxide . The chemical equation for this reaction is: K2CO3 + CO2 + H2O → 2 KHCO3 . Decomposition of the bicarbonate occurs between 100 and 120 °C (212 and 248 °F): 2 KHCO3 → K2CO3 + CO2 + H2O .Molecular Structure Analysis
Potassium bicarbonate is a chemical compound with the formula KHCO3 . It is made up of a potassium cation (K+) and a bicarbonate anion (HCO3–) . The IUPAC name of this compound is potassium hydrogen carbonate .Chemical Reactions Analysis
Potassium bicarbonate undergoes a decomposition reaction when heated to yield water, carbon dioxide, and potassium carbonate . The chemical equation for this reaction is: 2 KHCO3 → K2CO3 + CO2 + H2O .Physical And Chemical Properties Analysis
Potassium bicarbonate is a white solid . It is a strong electrolyte, dissociating into K+ and HCO3– ions in solution . It is highly soluble in water but is insoluble in alcohol .Applications De Recherche Scientifique
Agriculture: Soil Maintenance and Crop Fertilization
Potassium bicarbonate is extensively used in agriculture for soil maintenance and crop fertilization. It helps neutralize acidic soils, making them more suitable for plant growth. Additionally, it serves as a source of potassium, an essential nutrient for plant health .
Fire Safety: Dry Powder Ingredient in Fire Extinguishers
In fire safety applications, Potassium bicarbonate is used as a dry powder ingredient in fire extinguishers. It acts as a fire suppressant by releasing carbon dioxide and inhibiting the oxygen supply to the fire .
Industrial Processes: Catalyst in Synthetic Fiber Polymerization
In industrial manufacturing, Potassium bicarbonate serves as a catalyst in the polymerization process of synthetic fibers. It plays a crucial role in olefin dehydrogenation, which is essential for producing various types of plastics and synthetic materials .
Medical Research: Studies on Renal Disorders
Medical research has utilized Potassium bicarbonate in studies related to renal disorders. It has been instrumental in understanding the relationship between muscle injury and renal processes .
Food Science: Effect on Short-Chain Fatty Acid Production
In food science, studies have reported the addition of Potassium bicarbonate to diets emphasizing lactose, observing its effect on short-chain fatty acid production in rats .
Mycology: Inhibiting Fungal Growth
Potassium bicarbonate has shown efficacy in inhibiting the growth of certain fungi such as Aspergillus parasiticus on Czapek’s agar and suppressing aflatoxin synthesis, which is significant for food safety and preservation .
Plant Physiology: Enhancing Drought Stress Resistance
Research on plant physiology has demonstrated that foliar spraying with Potassium bicarbonate can significantly increase chlorophyll content, fresh and dry weight, phenolic content, and antioxidant activity in drought-stressed plants .
Biocontrol Agent: Supporting Beneficial Microorganisms
Potassium bicarbonate has been evaluated for its impact when used alongside beneficial microorganisms like Bacillus subtilis. It acts as a bioagent supporting the growth and efficacy of such microorganisms in agricultural settings .
Mécanisme D'action
- Role : By neutralizing HCl, potassium bicarbonate helps alleviate symptoms related to excess stomach acid, such as heartburn and indigestion .
- Resulting Changes : The increase in pH suppresses the activity of pepsin, an enzyme that exacerbates ulceration due to acid presence. Thus, potassium bicarbonate helps protect the stomach lining .
- Downstream Effects : By neutralizing HCl, it prevents excessive acidity and reduces the risk of gastric ulcers .
- Cellular Effects : It maintains a balanced pH environment in the stomach, promoting overall digestive health .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
potassium;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJADVDDVDEDZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KHCO3, CHKO3 | |
| Record name | POTASSIUM HYDROGEN CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | potassium bicarbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_bicarbonate | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Potassium hydrogen carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_hydrogen_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021177 | |
| Record name | Potassium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.115 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Colourless crystals or white powder or granules, Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS] | |
| Record name | Carbonic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | POTASSIUM HYDROGEN CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium bicarbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9506 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble, Freely soluble in water. Insoluble in ethanol | |
| Record name | Potassium bicarbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | POTASSIUM HYDROGEN CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Mechanism of Action |
The antacid potential of potassium bicarbonate is attained by increasing the gastrointestinal pH by neutralizing hydrochloric acid. The increase in pH results in suppression of the action of pepsin which is the enzyme that exacerbates ulceration due to the presence of acid. | |
| Record name | Potassium bicarbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Potassium Bicarbonate | |
CAS RN |
298-14-6, 17353-70-7 | |
| Record name | Potassium bicarbonate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium bicarbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogencarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM BICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5Z15LEBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes before melting | |
| Record name | Potassium bicarbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)



